molecular formula C8H5BrN6O B13624582 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine

4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B13624582
M. Wt: 281.07 g/mol
InChI Key: JAIQTDVUNIBTHA-UHFFFAOYSA-N
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Description

The compound 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine (referred to in studies as SB-772077-B) is a brominated imidazopyridine-furazan hybrid. It is a potent Rho-associated coiled-coil kinase (ROCK) inhibitor with demonstrated vasodilatory effects in preclinical studies. Its structure features a 7-bromo-substituted imidazo[4,5-c]pyridine core linked to a 3-amino-1,2,5-oxadiazole (furazan) ring. This compound has been investigated for its ability to reduce pulmonary hypertension by modulating vascular smooth muscle contraction .

Properties

Molecular Formula

C8H5BrN6O

Molecular Weight

281.07 g/mol

IUPAC Name

4-(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H5BrN6O/c9-3-1-11-2-4-5(3)13-8(12-4)6-7(10)15-16-14-6/h1-2H,(H2,10,15)(H,12,13)

InChI Key

JAIQTDVUNIBTHA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(N2)C3=NON=C3N

Origin of Product

United States

Preparation Methods

The synthesis of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in substituents on the imidazopyridine ring, the oxadiazole ring, or adjacent functional groups. These modifications influence pharmacokinetic properties, selectivity, and potency. Below is a comparative analysis of SB-772077-B and its analogs:

Table 1: Structural and Functional Comparison of SB-772077-B and Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Activity Research Findings
SB-772077-B (Target Compound) 7-Bromo, 1-ethyl, 3-(pyrrolidinylcarbonyl) C₁₄H₁₇BrN₈O₂ 425.24 g/mol ROCK inhibition Significant pulmonary vasodilation in rat models; EC₅₀ = 0.3 µM .
4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine 1-Ethyl, no bromo or pyrrolidinyl groups C₁₀H₁₀N₆O 230.23 g/mol Unknown (structural analog) Supplier data available; no published biological studies .
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine 7-Bromo, 4-chloro, 1-ethyl C₁₀H₈BrClN₆O 343.58 g/mol Kinase inhibition (inferred) Structural analog with halogen diversity; no explicit activity data .
4-(1-Cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine 1-Cyclohexyl C₁₄H₁₆N₆O 292.32 g/mol ROCK inhibition (supplier claims) Marketed as a ROCK inhibitor; limited peer-reviewed studies .

Structure-Activity Relationships (SAR)

Bromo Substitution (7-position) : The 7-bromo group in SB-772077-B enhances binding affinity to ROCK by facilitating hydrophobic interactions with the kinase domain. Analogs lacking this group (e.g., the simpler ethyl-substituted compound in Table 1) show reduced potency .

Pyrrolidinylcarbonyl Moiety : The 3-(pyrrolidinylcarbonyl) group in SB-772077-B improves solubility and selectivity for ROCK2 over ROCK1, as evidenced by gene expression profiling .

Halogen Diversity : The 4-chloro-7-bromo analog (Table 1) introduces steric and electronic effects that may alter kinase selectivity, though its pharmacological profile remains uncharacterized .

Cyclohexyl Substituent : The cyclohexyl variant (Table 1) likely increases metabolic stability but may reduce bioavailability due to higher lipophilicity .

Pharmacological and Clinical Relevance

  • SB-772077-B : In vivo studies demonstrate dose-dependent pulmonary vasodilation in rats, with effects comparable to fasudil (a clinically used ROCK inhibitor) but with improved selectivity . It also reduces vascular remodeling in hypertensive models .
  • Unsubstituted Analogs : Compounds lacking the 7-bromo or pyrrolidinyl groups (e.g., the ethyl-substituted analog) are less effective in preclinical models, highlighting the importance of these substituents .

Biological Activity

The compound 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrN5O
  • Molecular Weight : 296.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The imidazo[4,5-c]pyridine moiety is known to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Antimicrobial Activity : The oxadiazole component has been associated with antimicrobial properties against various pathogens.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Study Findings : A derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

This table illustrates the effectiveness of the compound against common pathogens .

Neuroprotective Effects

In vitro studies have suggested neuroprotective properties through the modulation of neuroinflammatory pathways. The compound was able to reduce the production of pro-inflammatory cytokines in activated microglial cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A research group evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
  • Case Study on Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against multi-drug resistant strains. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

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